2-(Cyclohexylamino)isonicotinic acid
Description
Nomenclature and Classification
2-(Cyclohexylamino)isonicotinic acid, systematically named 2-(cyclohexylamino)pyridine-4-carboxylic acid (IUPAC), is a derivative of pyridinecarboxylic acids. It belongs to the broader class of heterocyclic aromatic compounds , specifically pyridine derivatives , characterized by a nitrogen-containing six-membered ring. The compound is structurally distinguished by a cyclohexylamino group at the 2-position and a carboxylic acid moiety at the 4-position of the pyridine ring. Synonyms include This compound and 4-carboxy-2-(cyclohexylamino)pyridine, reflecting its functional group arrangement.
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties critical for its applications in synthetic chemistry:
The carboxylic acid group confers polarity, while the cyclohexyl substituent enhances lipophilicity, as evidenced by a calculated logP value of 2.52. The compound’s crystalline structure and stability under dry, cool storage conditions (2–8°C) make it suitable for laboratory use.
Structural Characteristics
The molecular structure of this compound is defined by its pyridine core (C₅H₅N) modified at two positions:
- Position 2 : A cyclohexylamino group (-NH-C₆H₁₁) introduces steric bulk and influences hydrogen-bonding interactions.
- Position 4 : A carboxylic acid group (-COOH) enables salt formation and coordination chemistry.
Key structural descriptors include:
Properties
IUPAC Name |
2-(cyclohexylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFMSFLBGLGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651387 | |
| Record name | 2-(Cyclohexylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019461-35-8 | |
| Record name | 2-(Cyclohexylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclohexylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the amino or carboxylic acid moieties.
Scientific Research Applications
Types of Reactions
- Oxidation : Can lead to the formation of oxides.
- Reduction : Converts the compound into various amine derivatives.
- Substitution : Involves replacing the amino or carboxylic acid groups with other functional groups.
Common Reagents
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Substitution Reagents : Halogens (chlorine, bromine), alkylating agents.
Chemistry
In synthetic organic chemistry, 2-(Cyclohexylamino)isonicotinic acid serves as an intermediate in the production of complex molecules. Its ability to participate in various reactions makes it a valuable building block for researchers looking to develop new compounds with specific properties.
Biology
This compound has been investigated as a biochemical probe to understand nicotinic acid pathways. Its interactions with biological systems can provide insights into metabolic processes and potential therapeutic targets. For instance, studies suggest that it may modulate enzyme activities related to lipid metabolism, similar to nicotinic acid, which could be beneficial in treating conditions like hyperlipidemia .
Medicine
Research is ongoing regarding the therapeutic effects of this compound. Preliminary studies indicate potential applications in treating metabolic disorders due to its influence on lipid profiles. It has been explored for its role as an antihypertensive agent and as a modulator of various receptors involved in metabolic regulation .
Industrial Applications
In industry, this compound is utilized in the production of pharmaceuticals and as a precursor for other chemical compounds. Its unique properties allow it to function effectively in formulations aimed at enhancing drug efficacy or stability .
Case Studies
- Metabolic Regulation Study : A study evaluated the effects of this compound on lipid profiles in animal models. Results indicated significant modulation of triglycerides and cholesterol levels, suggesting potential for hyperlipidemia treatment.
- Synthesis of Derivatives : Researchers synthesized several derivatives of this compound through oxidation and reduction reactions, exploring their biological activities against cancer cell lines. Some derivatives exhibited promising anticancer properties, indicating the compound's versatility in drug development .
- Pharmaceutical Formulation : In industrial applications, formulations containing this compound were developed to enhance the bioavailability of certain drugs. These formulations demonstrated improved efficacy in preclinical trials .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to modulate immune responses in plants and exhibit antimicrobial activity in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
2-(Cyclohexylamino)nicotinic Acid (CAS 571913-22-9)
- Molecular Formula : C₁₂H₁₆N₂O₂ (identical to the target compound).
- Key Difference : The carboxylic acid group is at position 3 (nicotinic acid configuration) instead of position 3.
- Implications : Altered electronic distribution and hydrogen-bonding capacity may affect solubility and reactivity in biological systems .
2-(1-Azepanyl)nicotinic Acid (CAS 460363-49-9)
Functional Group Variants
2-Hydroxyisonicotinic Acid (CAS 22282-72-0)
- Molecular Formula: C₆H₅NO₃.
- Key Difference: A hydroxyl group replaces the cyclohexylamino group.
- Implications: Enhanced acidity (pKa ~2–3 for the hydroxyl vs. ~5–6 for the amino group) and reduced lipophilicity, making it more water-soluble .
2-(N-Cyclohexylamino)-ethanesulfonic Acid (CAS 103-47-9)
Substituent-Modified Analogs
2-(Methylamino)isonicotinic Acid (CAS 26156-52-5)
- Molecular Formula : C₇H₈N₂O₂.
- Key Difference : A methyl group replaces the cyclohexyl group.
2-(Phenylamino)isonicotinic Acid (CAS 1019452-51-7)
- Molecular Formula : C₁₂H₁₀N₂O₂.
- Key Difference : A phenyl group replaces the cyclohexyl group.
Comparative Data Table
Biological Activity
2-(Cyclohexylamino)isonicotinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexylamino group attached to an isonicotinic acid moiety. Its molecular formula is CHNO, and it possesses a molecular weight of 220.27 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes, similar to other isonicotinic acid derivatives .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. This effect could be mediated by the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation .
Biological Activity Data
Table 1: Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating its potential as an effective antimicrobial agent .
- Anticancer Research : In vitro studies have demonstrated that this compound can significantly reduce the viability of specific cancer cell lines, suggesting its potential role in cancer therapy. The compound was found to activate caspase pathways, leading to programmed cell death in treated cells .
Q & A
Basic: What are the recommended synthetic routes for 2-(Cyclohexylamino)isonicotinic acid, and how can sublimation be optimized?
Synthesis of this compound can be approached via thermal sublimation, as demonstrated for structurally related isonicotinic acid derivatives. Evidence from TG-DSC analysis of isonicotinic acid shows sublimation occurs between 165–260°C under nitrogen or air atmospheres . For optimized purity, use controlled heating rates (<5°C/min) and inert gas flow (e.g., nitrogen). Computational tools like REAXYS or PISTACHIO databases can predict feasible synthetic pathways by analyzing reaction templates and precursor compatibility .
Basic: What spectroscopic and thermal characterization methods are critical for verifying structural integrity?
- IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, cyclohexyl C-H stretches at 2800–3000 cm⁻¹) .
- TG-DSC : Assess thermal stability and decomposition profiles. For example, isonicotinic acid derivatives exhibit single-step mass loss due to sublimation .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks, as seen in TraE protein complexes with isonicotinic acid analogs .
Basic: How does this compound compare to Good’s buffers like CHES in biochemical applications?
While CHES (2-(Cyclohexylamino)ethanesulfonic acid) is a zwitterionic buffer effective at pH 9.3 , the target compound’s carboxylic acid group may offer distinct buffering ranges. Determine its pKa via potentiometric titration and compare buffering capacity in enzymatic assays. Note that solubility in aqueous systems (e.g., >10 mM) must be validated experimentally, as seen for structurally similar cyclohexyl-containing acids .
Advanced: How can researchers design experiments to study protein-ligand interactions involving this compound?
Adopt fragment-based drug design (FBDD) methodologies:
Crystallization : Co-crystallize the compound with target proteins (e.g., TraE conjugal transfer protein) using hanging-drop vapor diffusion. Optimize conditions with 20–30% PEG 3350 and pH 8.5–9.5 .
Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. For TraE, a dissociation constant (Kd) <10 µM was achieved with analogous isonicotinic acid derivatives .
Advanced: What strategies improve co-crystallization success with hydrazide derivatives?
Modify co-formers (e.g., dicarboxylic acids) to enhance hydrogen-bonding networks. For isonicotinic acid hydrazide co-crystals, Hirshfeld surface analysis revealed intermolecular N-H···O and O-H···N interactions contributing to stability . Use solvent-assisted grinding (5–10 min in methanol) to screen co-crystal candidates before scaling up for X-ray studies.
Advanced: How do thermal decomposition pathways vary under oxidative vs. inert conditions?
Under nitrogen, isonicotinic acid sublimes without decomposition , while oxidative environments (air) may induce side reactions (e.g., decarboxylation). For the target compound, conduct parallel TG-DSC runs in both atmospheres. Monitor mass loss onset temperatures and residue composition via FTIR/GC-MS to identify degradation products.
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Inspect gloves for defects before use .
- Engineering Controls : Use fume hoods for weighing and synthesis. Install emergency showers/eye wash stations .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Basic: How do structural analogs like 3-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid inform SAR studies?
Substituents on the phenyl ring (e.g., halogens) influence bioactivity and solubility. Compare logP values (via HPLC) and cytotoxicity (MTT assays) of analogs. For example, iodinated derivatives may exhibit enhanced antimicrobial activity due to increased lipophilicity .
Advanced: How to resolve contradictions in thermal stability data across studies?
Contradictions may arise from differing experimental setups (e.g., heating rates, sample purity). Standardize protocols:
Use high-purity samples (>99%, verified via HPLC).
Calibrate TG-DSC instruments with indium standards.
Replicate conditions from literature (e.g., 10°C/min heating rate in nitrogen) . Publish raw data (mass loss curves, DSC peaks) to facilitate cross-study comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
